(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide

Catalog No.
S13952155
CAS No.
M.F
C12H23N3O2
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5...

Product Name

(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide

IUPAC Name

N'-hydroxy-2-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanimidamide

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C12H23N3O2/c13-11(14-17)7-15-6-10(8-16)12(9-15)4-2-1-3-5-12/h10,16-17H,1-9H2,(H2,13,14)

InChI Key

IELOBALEVUBDBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)CC(=NO)N

Isomeric SMILES

C1CCC2(CC1)CN(CC2CO)C/C(=N/O)/N

(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide is a complex organic compound characterized by its unique structural features, which include a spirocyclic framework and multiple functional groups. The compound contains a hydroxymethyl group, a hydroxy group, and an acetimidamide moiety, contributing to its potential biological activity. The presence of the spirocyclic structure, specifically the 2-azaspiro[4.5]decan segment, adds to the compound's complexity and may influence its interactions with biological targets.

The chemical reactivity of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide can be explored through various reactions typical of amides and hydroxyl compounds. Potential reactions include:

  • Hydrolysis: The acetimidamide group can undergo hydrolysis in the presence of water, leading to the formation of corresponding acids and amines.
  • Oxidation: The hydroxymethyl group may be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.
  • Substitution Reactions: The amino groups may participate in nucleophilic substitution reactions, allowing for further derivatization.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to explore its biological activity.

The synthesis of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide can be approached through several methods:

  • Starting from 2-hydroxy-2-azaspiro[4.5]decan-3-one: This precursor can undergo functionalization at the nitrogen and carbon centers to introduce hydroxymethyl and acetimidamide groups.
  • Using multi-step synthesis: Involves the formation of the spirocyclic structure followed by selective functionalization through protecting group strategies to control reactivity.
  • Employing coupling reactions: Such as amide bond formation between an appropriate amine and carboxylic acid derivatives.

Each method requires careful optimization of reaction conditions to achieve high yields and purity.

Given its structural features, (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide could find applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting diseases influenced by spirocyclic compounds.
  • Chemical Biology: As a probe to study biological processes or interactions due to its potentially reactive functional groups.

Interaction studies involving (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide would ideally focus on its binding affinity to specific receptors or enzymes. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate biological activity against various cell lines or microbial species.

Such studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide, including:

  • 8-Azaspiro[4.5]decane derivatives: Known for their diverse biological activities.
  • Hydroxymethyl derivatives: Compounds containing hydroxymethyl groups often exhibit enhanced solubility and reactivity profiles.
  • Acetamides: A class of compounds known for their pharmacological properties.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Properties
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamideSpirocyclic, Hydroxymethyl, AcetimidamidePotentially diverseUnique spirocyclic structure
8-Azaspiro[4.5]decaneSpirocyclicAntimicrobialVaries based on substitutions
Hydroxymethyl derivativesHydroxymethyl groupVaries widelyIncreased reactivity
AcetamidesAmide bondAnalgesic, Anti-inflammatoryDiverse pharmacological profiles

This comparison highlights the uniqueness of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide within its class of compounds while also indicating potential areas for further research into its applications and biological effects.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

241.17902698 g/mol

Monoisotopic Mass

241.17902698 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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